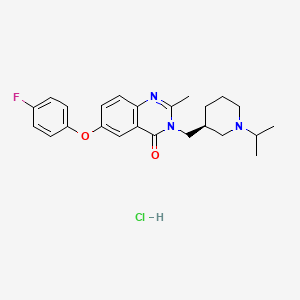
YIL 781
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
YIL781 (hydrochloride) is an orally active, small molecule inhibitor of the phosphodiesterase 4 (PDE4) enzyme. It has been studied for its potential therapeutic uses in the treatment of various diseases, including inflammatory and neurodegenerative disorders. YIL781 has been shown to have anti-inflammatory, anti-oxidant, and neuroprotective effects. It has also been suggested to be a potential therapeutic agent for Alzheimer’s disease.
科学研究应用
内分泌学:生长激素释放肽受体拮抗剂
YIL 781 作为生长激素释放肽受体 (GHS-R1a) 的强效拮抗剂,其 Ki 值为 17 nM 。它已被用于研究生长激素释放肽受体拮抗作用对胰岛素分泌的影响。 在体外,this compound 阻断大鼠胰岛中生长激素释放肽诱导的胰岛素分泌减少 。这一应用对于研究糖尿病等代谢疾病具有重要意义。
代谢疾病管理
体内研究表明,this compound 改善了葡萄糖耐量并减少了体重增加 。这表明它在管理肥胖和 2 型糖尿病等疾病方面具有潜在的应用价值,因为在这些疾病中,血糖稳态和体重控制至关重要。
神经科学:可卡因成瘾研究
This compound 已被用于神经科学研究,特别是与药物滥用相关的研究。 它抑制可卡因诱导的小鼠过度运动,表明它有可能成为研究可卡因成瘾相关神经通路的一种工具 。
食欲调节
由于其作为生长激素释放肽受体拮抗剂的作用,this compound 在食欲调节研究中具有重要意义。 它可以用于了解生长激素释放肽如何影响中枢神经系统中的饥饿和饱腹信号 。
胃肠病学:胃迷走神经传入机械敏感性
研究人员已将 this compound 与其他化合物结合使用,以研究其对胃迷走神经传入机械敏感性的影响 。这与了解胃肠道运动和胃功能的神经控制相关。
胰岛素分泌和血糖稳态
This compound 能够阻止生长激素释放肽诱导的胰岛素分泌减少,并对血糖水平产生积极影响,使其成为研究胰岛素动力学和血糖稳态的宝贵化合物 。
肥胖和减肥研究
该化合物对体重增加和食欲抑制的影响使其成为肥胖研究中的有用药物。 它可以帮助阐明能量平衡机制和治疗干预的可能性 。
药理学研究:受体选择性
This compound 对 GHS-R1a 相对于胃动素受体和其他受体的选择性使其成为药理学研究的重要工具。 它有助于了解受体-配体相互作用和受体介导效应的特异性 。
作用机制
Target of Action
YIL 781, also known as YIL781 hydrochloride, is a potent and orally active antagonist of the ghrelin receptor (GHS-R1a) . Ghrelin receptors play a crucial role in a variety of metabolic functions, including the stimulation of appetite and weight gain, and the suppression of insulin secretion .
Mode of Action
This compound interacts with its target, the ghrelin receptor, by blocking the effects of ghrelin . This interaction inhibits the calcium response induced by ghrelin, with pIC50 values of 7.90 and 8.27 .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ghrelin signaling pathway. Ghrelin, through action on its receptor GHS-R1a, exerts a variety of metabolic functions . By acting as an antagonist, this compound blocks the effects of ghrelin, thereby influencing these metabolic functions .
Result of Action
The action of this compound leads to a number of molecular and cellular effects. It improves glucose homeostasis in rats . This improvement in glucose tolerance is attributed to increased insulin secretion . Additionally, this compound suppresses appetite and promotes weight loss . Daily oral administration of this compound to diet-induced obese mice led to reduced food intake and weight loss (up to 15%) due to selective loss of fat mass .
生化分析
Biochemical Properties
YIL781 (hydrochloride) plays a significant role in biochemical reactions as a ghrelin receptor antagonist . It interacts with the ghrelin receptor (GHS-R1a), where it exhibits competitive antagonist activity . It displays no affinity for the motilin receptor .
Cellular Effects
YIL781 (hydrochloride) has profound effects on various types of cells and cellular processes. It influences cell function by blocking ghrelin-induced reduction of insulin secretion in rat islets . This leads to an improvement in glucose tolerance and a reduction in weight gain .
Molecular Mechanism
The molecular mechanism of action of YIL781 (hydrochloride) involves its binding to the ghrelin receptor (GHS-R1a), where it acts as a competitive antagonist . This results in the inhibition of the calcium response induced by ghrelin .
Temporal Effects in Laboratory Settings
It is known that this compound has a high purity (> 99%) and is stable under desiccating conditions .
Dosage Effects in Animal Models
In animal models, YIL781 (hydrochloride) has been shown to attenuate the ghrelin-induced up-regulation of the blood glucose level . The effects of varying dosages of this compound in animal models have not been extensively studied.
属性
IUPAC Name |
6-(4-fluorophenoxy)-2-methyl-3-[[(3S)-1-propan-2-ylpiperidin-3-yl]methyl]quinazolin-4-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O2.ClH/c1-16(2)27-12-4-5-18(14-27)15-28-17(3)26-23-11-10-21(13-22(23)24(28)29)30-20-8-6-19(25)7-9-20;/h6-11,13,16,18H,4-5,12,14-15H2,1-3H3;1H/t18-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGRMONBDBMLSP-FERBBOLQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)OC3=CC=C(C=C3)F)C(=O)N1CC4CCCN(C4)C(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(C=C(C=C2)OC3=CC=C(C=C3)F)C(=O)N1C[C@H]4CCCN(C4)C(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClFN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does YIL781 interact with its target and what are the downstream effects?
A: YIL781 acts as a competitive antagonist of the growth hormone secretagogue receptor 1a (GHSR1a) [, ]. This receptor is primarily activated by ghrelin, a hormone known for its orexigenic effects (stimulating appetite). By blocking ghrelin binding to GHSR1a, YIL781 inhibits the downstream signaling pathways associated with this receptor, which include the activation of the Jak2/Stat3 pathway []. This, in turn, can impact various physiological processes, including appetite regulation [], cell proliferation [], and potentially, benign prostatic hyperplasia development [].
Q2: What are the known in vivo effects of YIL781 related to ghrelin signaling?
A: Studies using male Snord116 deletion mice, a model for Prader-Willi syndrome (PWS) characterized by hyperghrelinemia, showed that while YIL781 could acutely suppress food intake in fasted mice, it failed to produce a sustained effect on chronic food intake due to rapid adaptation []. This highlights a potential limitation of targeting the ghrelin system for long-term appetite control. Interestingly, YIL781 was also shown to attenuate the enlargement of the prostate induced by ghrelin in mice, suggesting a potential role for this compound in addressing benign prostatic hyperplasia [].
Q3: Does YIL781 interact with GHSR1a in the cerebral circulation?
A: Research suggests that YIL781 might not be directly interacting with GHSR1a in the cerebral circulation. A study investigating the effects of ghrelin-related peptides on mouse cerebral arteries found that while des-acylated ghrelin and obestatin exhibited vasodilatory effects, these effects were not blocked by YIL781 []. Furthermore, GHSR1a protein was found to be undetectable in these arteries []. This suggests the presence of an alternative, yet unidentified, receptor for ghrelin-related peptides in the cerebral endothelium [].
Q4: Are there any known limitations to using YIL781 as a therapeutic agent?
A: One significant limitation highlighted in research is the rapid adaptation observed with chronic YIL781 administration, leading to a loss of its anorexigenic effect in mice models []. This indicates that targeting the ghrelin system solely through GHSR1a antagonism might not be a viable long-term strategy for appetite control or treating conditions like PWS. Further research is needed to explore potential solutions to overcome this adaptation or identify alternative targets within the ghrelin signaling pathway.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
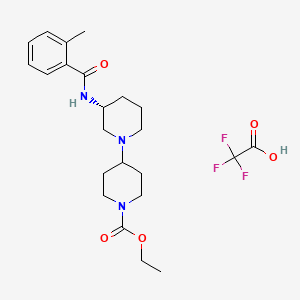
![4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide;4-methylbenzenesulfonic acid](/img/structure/B560333.png)
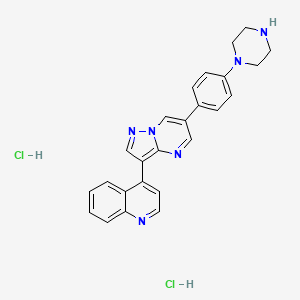
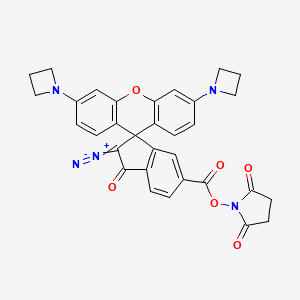
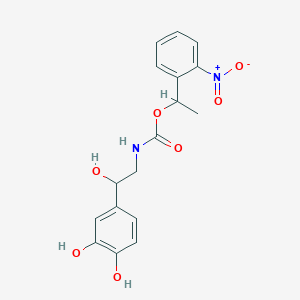
![6H-Indeno[1,2-e]tetrazolo[1,5-b][1,2,4]triazin-6-one](/img/structure/B560345.png)
![2-[4-[[4,6-Bis[4-[2-(trimethylazaniumyl)ethoxycarbonyl]phenoxy]-1,3,5-triazin-2-yl]oxy]benzoyl]oxyethyl-trimethylazanium;triiodide](/img/structure/B560347.png)

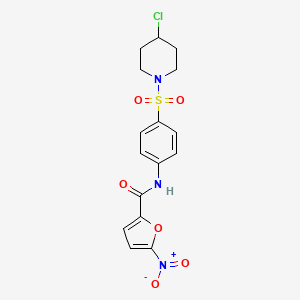
![8-bromo-guanosinecyclic3',5'-[(R)-(hydrogenphosphorothioate)],monosodiumsalt](/img/structure/B560352.png)
![3(4H)-Pyridinecarboxamide, N-[4-[(2-amino-3-chloro-4-pyridinyl)oxy]-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxo-1-[(phosphonooxy)methyl]-](/img/structure/B560353.png)
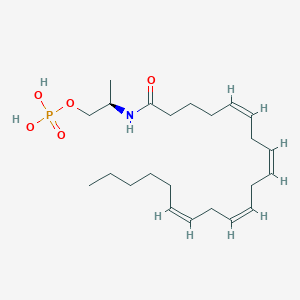

![N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-N-(2-methoxyethyl)naphthalene-2-carboxamide](/img/structure/B560357.png)
